REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1F)([O-:3])=[O:2].[CH2:14]([CH2:16][NH2:17])[OH:15].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH:17][CH2:16][CH2:14][OH:15])([O-:3])=[O:2] |f:2.3.4|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
|
1.17 mL
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Type
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reactant
|
Smiles
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C(O)CN
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Name
|
|
Quantity
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3.56 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted in 1N Na2CO3
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (5×50 ml)
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Type
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WASH
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Details
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The combined organic layer was washed with saturated NaCl (3×20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
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To this orange solution was added ethanol (20 ml)
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Type
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TEMPERATURE
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Details
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the mixture was heated at 80° C. until dissolution
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Type
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ADDITION
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Details
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Distilled water (20 ml) was added
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Type
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TEMPERATURE
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Details
|
the solution was cooled to room temperature over a period of 1 hour
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Duration
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1 h
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Type
|
CUSTOM
|
Details
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The yellow solid which crystallized
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Type
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FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 30/70
|
Type
|
CUSTOM
|
Details
|
The solid was dried by lyophilization
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |